molecular formula C19H16N2O3S B2890207 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide CAS No. 2034608-67-6

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2890207
CAS No.: 2034608-67-6
M. Wt: 352.41
InChI Key: QDULQBNIOPQJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide is a potent and selective small-molecule inhibitor of Unc-51-like autophagy activating kinase 1 (ULK1). ULK1 is a serine/threonine kinase that acts as a critical initiator of the autophagy pathway, a fundamental cellular process for degrading damaged organelles and recycling nutrients. This compound functions by competitively occupying the ATP-binding pocket of ULK1, thereby suppressing its kinase activity and blocking the initial stages of autophagosome formation. Its research value is particularly significant in oncology, where it is employed as a chemical probe to investigate the complex, context-dependent role of autophagy in cancer. Studies have shown that this inhibitor can sensitize certain cancer cells, including drug-resistant models, to apoptosis induced by standard chemotherapeutics and targeted agents by inhibiting pro-survival autophagy. Research utilizing this compound has been pivotal in elucidating ULK1-dependent signaling networks and validating ULK1 as a therapeutic target for cancers reliant on autophagy for growth and survival. Furthermore, its application extends to neurobiological research, where modulating ULK1 activity helps decipher its role in neuronal health and degenerative processes. This inhibitor provides researchers with a critical tool for dissecting the molecular mechanisms of autophagy and exploring novel combination treatment strategies.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-23-16(15-10-12-6-2-4-8-14(12)24-15)11-20-18(22)19-21-13-7-3-5-9-17(13)25-19/h2-10,16H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDULQBNIOPQJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) pKa Key Structural Features
Target Compound C₁₉H₁₆N₂O₃S ~352.1* ~1.38* ~12.0* Benzothiazole, benzofuran, methoxyethyl
N-[2-(1H-Indol-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide C₁₈H₁₅N₃OS 321.4 1.360 12.55 Benzothiazole, indole
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.3 - - Benzamide, hydroxy, dimethyl
Goxalapladib (CAS-412950-27-7) C₄₀H₃₉F₅N₄O₃ 718.8 - - Naphthyridine, trifluoromethyl, biphenyl

*Estimated based on structural analogs.

  • Molecular Weight : The target compound (~352.1 g/mol) is heavier than the indole analog (321.4 g/mol) due to the benzofuran and methoxy groups. Goxalapladib, a therapeutic agent for atherosclerosis, is significantly larger (718.8 g/mol) .
  • Density : The indole analog has a measured density of 1.360 g/cm³ . The target compound’s density is estimated to be slightly higher (~1.38 g/cm³) due to the benzofuran’s planar structure.
  • Acidity (pKa) : The indole analog’s pKa of 12.55 suggests moderate basicity . The target compound’s methoxy group may lower pKa slightly (~12.0) by electron donation.

Functional and Therapeutic Potential

  • Target Compound : The benzothiazole core is associated with kinase inhibition and antimicrobial activity in analogs. The methoxyethyl chain may enhance blood-brain barrier penetration.
  • Goxalapladib : Clinically validated for atherosclerosis, leveraging fluorine atoms for metabolic stability .

Solubility and Bioavailability

  • The methoxy group in the target compound likely improves aqueous solubility compared to the hydroxy group in ’s compound, which may form stronger hydrogen bonds .
  • Goxalapladib’s trifluoromethyl groups enhance lipophilicity, a feature absent in the target compound .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C15H15N2O2S\text{C}_{15}\text{H}_{15}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Research indicates that benzothiazole derivatives often exhibit anticancer properties by inducing apoptosis through the activation of procaspase-3, a critical enzyme in the apoptotic pathway. The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole moiety can enhance its cytotoxic effects against cancer cell lines.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzothiazole derivatives. For instance, a study demonstrated that similar compounds exhibited moderate to excellent cytotoxicity against multiple cancer cell lines, including MDA-MB-231 (breast cancer), HT29 (colorectal cancer), and others. The most promising compounds showed EC50 values in the low micromolar range, indicating potent activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
18eMDA-MB-2310.24
18eHT290.31
18eSK-N-SH0.92

Study on Procaspase-3 Activation

In a notable study, researchers synthesized a series of benzothiazole derivatives and evaluated their ability to activate procaspase-3. The compound this compound was among those tested and showed significant activation potential compared to standard chemotherapeutic agents. The findings indicated that this compound could serve as a lead for developing new anticancer therapies targeting procaspase-3 .

Neuroprotective Effects

Another area of investigation involves the neuroprotective effects of benzothiazole derivatives. Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves coupling 1,3-benzothiazole-2-carboxylic acid with a substituted amine precursor. Key steps include:

  • Amide bond formation : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under microwave-assisted conditions to enhance reaction efficiency .
  • Intermediate purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates, with yields optimized by controlling temperature (60–80°C) and solvent polarity .
    • Critical Parameters : Solvent choice (e.g., DMF for solubility) and reaction time (4–6 hours) significantly affect yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • NMR spectroscopy : 1H/13C NMR to confirm connectivity of benzofuran, benzothiazole, and methoxyethyl groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z 407.1) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for analogous benzothiazole-carboxamides .

Q. What preliminary biological activities have been observed for this compound?

  • Findings :

  • Anticancer potential : Inhibition of cancer cell lines (e.g., MCF-7, IC50 ~5–10 µM) via interaction with tubulin or kinase targets, based on structural analogs .
  • Antimicrobial activity : Moderate efficacy against S. aureus (MIC ~25 µg/mL) due to benzothiazole’s ability to disrupt bacterial membranes .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., hydrolysis or dimerization)?

  • Strategies :

  • Protecting groups : Temporary protection of the methoxyethyl amine during coupling to prevent undesired nucleophilic side reactions .
  • Flow chemistry : Continuous-flow systems to enhance mixing and reduce reaction time, improving yield by 15–20% compared to batch methods .
  • Real-time monitoring : In-line FTIR or HPLC to track reaction progress and optimize stoichiometry .

Q. How do contradictory bioactivity results across studies (e.g., varying IC50 values) arise, and how can they be resolved?

  • Analysis :

  • Cell line variability : Differences in membrane permeability (e.g., P-gp overexpression in resistant lines) may explain discrepancies in IC50 values. Validate using isogenic cell pairs .
  • Assay conditions : pH-dependent solubility (e.g., precipitation at physiological pH) can artificially reduce activity. Use solubilizing agents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS .
    • Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and report logP values to contextualize bioavailability .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action?

  • Methods :

  • Molecular docking : Predict binding to tubulin’s colchicine site (PDB: 1SA0) or kinase ATP pockets (e.g., EGFR), guided by benzothiazole’s π-π stacking with aromatic residues .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified targets (e.g., EGFR KD ~150 nM) .
  • Metabolomics : Track downstream effects (e.g., ATP depletion via LC-MS/MS) in treated cells to confirm target engagement .

Q. How can structural modifications enhance selectivity for therapeutic targets while reducing off-target effects?

  • Design Principles :

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the benzofuran ring to enhance kinase selectivity .
  • Linker optimization : Replace methoxyethyl with a polyethylene glycol (PEG) spacer to improve solubility and reduce hepatic toxicity .
    • Validation :
  • CYP450 inhibition assays : Screen for cytochrome P450 interactions to predict drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.